molecular formula C12H15NO4S B2855322 methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate CAS No. 1036991-33-9

methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate

Cat. No.: B2855322
CAS No.: 1036991-33-9
M. Wt: 269.32
InChI Key: WNTQMFVAHQHLSK-PKNBQFBNSA-N
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Description

Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate is an α,β-unsaturated ester characterized by a conjugated system with electron-withdrawing (phenylsulfonyl) and electron-donating (dimethylamino) substituents. The (2E) configuration denotes the trans geometry of the double bond between C2 and C3, which is critical for its reactivity in cycloadditions and nucleophilic additions. This compound is typically synthesized via Knoevenagel condensation between methyl acetoacetate derivatives and appropriately substituted aldehydes or sulfonyl chlorides under basic conditions .

Properties

IUPAC Name

methyl (E)-2-(benzenesulfonyl)-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-13(2)9-11(12(14)17-3)18(15,16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTQMFVAHQHLSK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate typically involves the reaction of methyl acrylate with dimethylamine and phenylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Methyl acrylate is reacted with dimethylamine in the presence of a base such as triethylamine to form the intermediate dimethylamino acrylate.

    Step 2: The intermediate is then treated with phenylsulfonyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or phenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The phenylsulfonyl group in methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate enhances electrophilicity at the β-position compared to analogs with weaker electron-withdrawing groups (e.g., methylsulfonyl or acetyl). Conversely, the dimethylamino group donates electrons via resonance, creating a "push-pull" system that stabilizes the conjugated double bond.

Compound Name Substituent (R1) Substituent (R2) Key Reactivity Difference
Methyl (2E)-3-(dimethylamino)-2-(tosyl)acrylate Tosyl (p-toluenesulfonyl) Dimethylamino Higher steric hindrance from tosyl group reduces reaction rates in nucleophilic additions .
Methyl (2E)-3-(morpholino)-2-(phenylsulfonyl)acrylate Phenylsulfonyl Morpholino Increased solubility in polar solvents due to morpholino’s oxygen atom .
Methyl (2E)-2-(phenylsulfonyl)acrylate (no amino group) Phenylsulfonyl None Less stabilized double bond; higher reactivity toward Michael additions but lower selectivity .

Physical Properties

  • Solubility: The dimethylamino group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-amino analogs.
  • Melting Point : Phenylsulfonyl derivatives generally exhibit higher melting points (>100°C) than alkylsulfonyl analogs due to stronger intermolecular interactions.

Biological Activity

Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate is an organic compound that has garnered attention in various fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and applications in scientific research.

Chemical Structure and Properties

This compound contains three significant functional groups:

  • Dimethylamino group : Contributes to basicity and potential interactions with biological molecules.
  • Phenylsulfonyl group : Enhances reactivity and can participate in various chemical transformations.
  • Acrylate moiety : Provides the compound with the ability to undergo polymerization and other reactions.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. This mechanism allows the compound to act as an inhibitor or modulator of various biochemical pathways, which is crucial for its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, including histone deacetylases (HDACs), which play a role in gene regulation and cancer progression. In studies, it has shown promising inhibitory effects against HDAC8, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus, demonstrating dose-dependent inhibition of bacterial growth without significantly affecting overall viability .
  • Therapeutic Potential : Due to its structural characteristics, this compound is being explored as a precursor for drug development. Its ability to modify protein function positions it as a candidate for developing new therapeutic agents targeting various diseases.

Case Studies

  • HDAC Inhibition Study : In a study published in Molecules, this compound was evaluated for its HDAC inhibitory effects. Results indicated an IC50 value of 37.5 μM against HDAC8, highlighting its potential in epigenetic therapy .
  • Antimicrobial Efficacy : A separate investigation focused on the antimicrobial effects of the compound against S. aureus strains. The study reported an MIC greater than 678 μM, indicating moderate effectiveness without significant cytotoxicity, which suggests a favorable safety profile .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameFunctional GroupsBiological ActivityIC50/ MIC Values
This compoundDimethylamino, PhenylsulfonylHDAC inhibition, AntimicrobialIC50: 37.5 μM; MIC: >678 μM
Methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylateDimethylamino, MethoxyphenylsulfonylEnzyme inhibitionNot specified
Methyl (2E)-3-(dimethylamino)-2-acrylonitrileDimethylamino, AcrylonitrileLimited studies availableNot specified

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